



Application Notes and Protocols for the Sensitive Electrochemical Detection of Tartrazine

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Compound of Interest		
Compound Name:	Tartrazine	
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These application notes provide a detailed overview and experimental protocols for the sensitive and selective electrochemical detection of **Tartrazine** (E102), a synthetic yellow azo dye commonly used in food, beverages, and pharmaceuticals. The described methods leverage nanomaterial-modified electrodes to enhance analytical performance, offering rapid and cost-effective alternatives to traditional chromatographic techniques.

Introduction

The monitoring of **Tartrazine** levels in commercial products is crucial due to its potential to induce allergic reactions and hyperactivity in sensitive individuals. Electrochemical sensors have emerged as a powerful tool for this purpose, providing high sensitivity, selectivity, and rapid analysis. This document outlines the fabrication and application of four distinct electrochemical sensors for **Tartrazine** detection, each employing a unique modification strategy to achieve low detection limits and a wide linear range.

Data Presentation: Performance of Electrochemical Sensors for Tartrazine Detection

The following table summarizes the analytical performance of the four electrochemical sensors detailed in these application notes.



Sensor Modificatio n	Electrode Type	Detection Method	Linear Range (µM)	Limit of Detection (LOD) (nM)	Reference
AuNPs/rGO/ AEP	Screen- Printed Electrode (SPE)	Differential Pulse Voltammetry (DPV)	0.004 - 2	3	
TiO2–ErGO	Glassy Carbon Electrode (GCE)	Second- Order Derivative Linear Scan Voltammetry (SDLSV)	0.02 - 20	8	[1]
H₂N-MIL- 101(Cr)	Carbon Paste Electrode (CPE)	Differential Pulse Voltammetry (DPV)	0.004 - 0.1	1.77	
MIPDA/PtCo- GO	Glassy Carbon Electrode (GCE)	Differential Pulse Voltammetry (DPV)	0.003 - 0.18 & 0.18 - 3.95	1.1	[2]

Experimental Protocols

Protocol 1: Fabrication of AuNPs/rGO/AEP Modified Screen-Printed Electrode (SPE)

This protocol describes the preparation of a novel bionanocomposite-modified screen-printed electrode for the detection of **Tartrazine**.

- 1. Materials and Reagents:
- Propolis
- Acetone



- Graphene Oxide (GO)
- Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
- Sodium borohydride (NaBH₄)
- Phosphate buffer solution (PBS)
- Tartrazine standard
- Screen-Printed Electrodes (SPEs)
- 2. Preparation of Acetone-Extracted Propolis (AEP):
- Add 100 g of raw propolis to 500 ml of acetone.
- Stir the mixture for 48 hours at room temperature until the propolis is completely dissolved.
- Filter the solution through filter paper to remove any insoluble residues.
- Store the resulting AEP extract at 4°C.
- 3. Synthesis of Gold Nanoparticle-Modified Reduced Graphene Oxide (AuNPs/rGO):
- Prepare graphite oxide using a modified Hummer's method.
- Exfoliate graphite oxide into graphene oxide (GO) by ultrasonication in deionized water for 2 hours.
- To a 5 mg/mL GO dispersion, add a solution of 1% HAuCl₄ and sonicate for 1 hour to ensure a homogenous mixture.
- Reduce both the GO and the gold precursor simultaneously by the dropwise addition of NaBH₄ solution under constant stirring.
- The color of the solution will change from brownish-yellow to black, indicating the formation of AuNPs/rGO.



- Centrifuge and wash the composite with deionized water and ethanol to remove any unreacted reagents.
- Resuspend the AuNPs/rGO nanocomposite in a known volume of deionized water.
- 4. Electrode Modification:
- Take a bare screen-printed electrode and clean its surface.
- Drop-cast a small volume (typically 5 μ L) of the AuNPs/rGO suspension onto the working area of the SPE.
- Allow the solvent to evaporate at room temperature.
- Subsequently, drop-cast 5 μL of the AEP solution onto the AuNPs/rGO modified surface.
- Let the electrode dry completely before use.
- 5. Electrochemical Detection of **Tartrazine**:
- Prepare different concentrations of **Tartrazine** in a suitable electrolyte, such as 0.1 M PBS.
- Perform differential pulse voltammetry (DPV) measurements using the modified SPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
- Record the DPVs in a potential window that covers the oxidation peak of **Tartrazine** (e.g., +0.6 V to +1.2 V).
- The DPV parameters should be optimized, but typical values are: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.
- Plot the peak current against the Tartrazine concentration to obtain the calibration curve.

Protocol 2: Preparation of TiO₂–ErGO Composite Modified Glassy Carbon Electrode (GCE)



This protocol details the fabrication of a TiO₂-electrochemically reduced graphene oxide composite modified GCE for sensitive **Tartrazine** detection.[1]

- 1. Materials and Reagents:
- Titanium(IV) sulfate (Ti(SO₄)₂)
- Graphene Oxide (GO)
- Phosphate buffer solution (PBS)
- Tartrazine standard
- Glassy Carbon Electrode (GCE)
- Alumina slurry (0.3 and 0.05 μm)
- 2. Synthesis of TiO2 Nanoparticles:
- Dissolve Ti(SO₄)₂ in deionized water with stirring.
- Transfer the solution to a Teflon-lined autoclave and heat at 200°C for 4 hours.
- After cooling, centrifuge the product and wash it with deionized water and ethanol.
- Dry the resulting TiO₂ nanoparticles in a vacuum oven.
- 3. Preparation of TiO2-GO Composite:
- Disperse the synthesized TiO₂ nanoparticles in a GO aqueous solution.
- Sonicate the mixture for 2 hours to obtain a homogenous TiO₂–GO composite suspension.
- 4. Electrode Modification:
- Polish a bare GCE with 0.3 μm and 0.05 μm alumina slurry, followed by sonication in ethanol and deionized water.
- Drop-cast 5 μ L of the TiO₂–GO composite suspension onto the clean GCE surface.



- Allow the electrode to dry at room temperature.
- Electrochemically reduce the GO on the electrode surface by cyclic voltammetry in a
 deaerated PBS solution (e.g., scanning from 0 V to -1.5 V for several cycles). This results in
 the TiO₂—ErGO/GCE.
- 5. Electrochemical Detection of **Tartrazine**:
- The electrochemical detection is performed using second-order derivative linear scan voltammetry (SDLSV) in PBS (optimal pH is around 3.7).[1]
- An accumulation step at an open circuit or a specific potential for a defined time (e.g., 180 s)
 can be employed to enhance sensitivity.
- Record the voltammograms in the desired potential range.
- The peak current in the second-order derivative voltammogram is proportional to the **Tartrazine** concentration.

Protocol 3: Fabrication of Aminated MIL-101(Cr) Modified Carbon Paste Electrode (CPE)

This protocol outlines the use of an aminated metal-organic framework (MOF) for the modification of a carbon paste electrode for **Tartrazine** sensing.

- 1. Materials and Reagents:
- Chromium(III) nitrate nonahydrate (Cr(NO₃)₃⋅9H₂O)
- Terephthalic acid (H₂BDC)
- 2-Aminoterephthalic acid
- Graphite powder
- Mineral oil
- Britton-Robinson buffer



- Tartrazine standard
- 2. Synthesis of H₂N-MIL-101(Cr):
- Dissolve Cr(NO₃)₃⋅9H₂O and a mixture of terephthalic acid and 2-aminoterephthalic acid in deionized water.
- Transfer the solution to a Teflon-lined autoclave and heat at 220°C for 8 hours.
- · After cooling, filter the green solid product.
- Purify the product by washing with hot DMF and hot ethanol to remove unreacted precursors.
- Dry the final H₂N-MIL-101(Cr) powder.
- 3. Preparation of the Modified Carbon Paste Electrode:
- Thoroughly mix a specific amount of the synthesized H₂N-MIL-101(Cr) (e.g., 2 mg) with graphite powder (e.g., 48 mg).
- Add a few drops of mineral oil as a binder and mix until a homogenous paste is formed.
- Pack the paste into the cavity of a CPE holder and smooth the surface.
- 4. Electrochemical Detection of **Tartrazine**:
- Perform DPV measurements in Britton-Robinson buffer (optimal pH is 2).
- Apply an accumulation step (e.g., at open circuit potential for 180 s) with stirring to preconcentrate **Tartrazine** on the electrode surface.
- Record the DPVs from approximately +0.7 V to +1.2 V.
- Construct a calibration curve by plotting the anodic peak current against the Tartrazine concentration.



Protocol 4: Preparation of a Molecularly Imprinted Polydopamine-Coated PtCo Nanoalloy on Graphene Oxide (MIPDA/PtCo-GO) Modified GCE

This protocol describes a highly selective sensor based on molecular imprinting technology.[2]

- 1. Materials and Reagents:
- Graphene Oxide (GO)
- Chloroplatinic acid (H₂PtCl₆)
- Cobalt(II) chloride (CoCl₂)
- Dopamine hydrochloride
- Tartrazine
- Ammonia solution
- Ethanol
- Glassy Carbon Electrode (GCE)
- 2. Synthesis of PtCo-GO Nanocomposite:
- Disperse GO in deionized water.
- Add aqueous solutions of H₂PtCl₆ and CoCl₂.
- Reduce the metal precursors in situ on the GO surface using a suitable reducing agent (e.g., NaBH₄) to form the PtCo-GO nanocomposite.
- Wash and collect the product by centrifugation.
- 3. Fabrication of the MIPDA/PtCo-GO Modified GCE:
- Disperse the PtCo-GO nanocomposite in water.



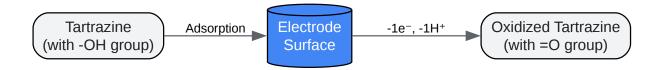
- Add dopamine hydrochloride and the template molecule (Tartrazine) to the dispersion and sonicate.
- Adjust the pH to 8.5 with Tris-HCl buffer to initiate the self-polymerization of dopamine.
- Stir the mixture for 24 hours at room temperature to form the MIPDA coating on the PtCo-GO.
- Wash the product to remove unreacted monomers.
- To create the recognition sites, extract the **Tartrazine** template by washing with a mixture of ethanol and ammonia solution.
- Drop-cast a suspension of the final MIPDA/PtCo-GO nanocomposite onto a polished GCE and allow it to dry.
- 4. Electrochemical Detection of **Tartrazine**:
- Incubate the modified GCE in the **Tartrazine** sample solution (in acetate buffer, pH 5.0) for a specific time (e.g., 10 minutes) to allow for rebinding of the analyte.[2]
- Perform DPV measurements in the same solution.
- The oxidation peak current is proportional to the concentration of **Tartrazine**.
- For repeated measurements, the electrode can be regenerated by washing with the ethanol/ammonia solution to remove the bound Tartrazine.[2]

Visualizations

Electrochemical Oxidation of Tartrazine

The electrochemical detection of **Tartrazine** is based on its oxidation at the electrode surface. The reaction involves the hydroxyl group, which is oxidized in an irreversible process involving the transfer of one electron and one proton.[1]





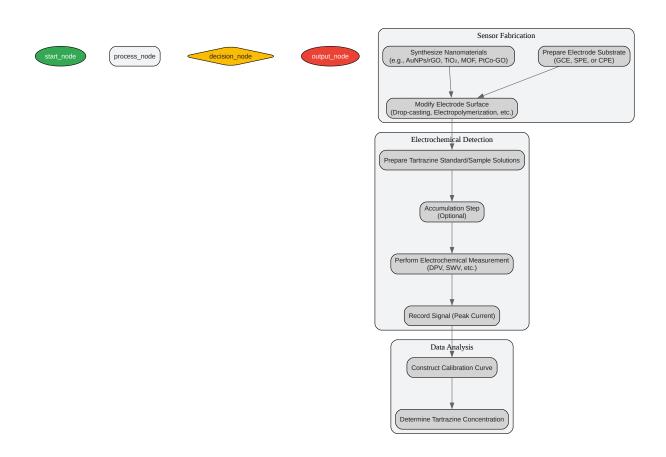
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Caption: Proposed electrochemical oxidation pathway of **Tartrazine**.

General Experimental Workflow for Sensor Fabrication and Detection

The following diagram illustrates the general workflow for the fabrication of the modified electrodes and the subsequent electrochemical detection of **Tartrazine**.





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Caption: General workflow for **Tartrazine** electrochemical sensing.



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References

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